molecular formula C6H5BBrF2NO2 B13462945 (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid

(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B13462945
M. Wt: 251.82 g/mol
InChI Key: NZNFQJCYLMCNJS-UHFFFAOYSA-N
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Description

(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid typically involves the bromination of a pyridine derivative followed by the introduction of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-6-(difluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group could yield a boronic ester.

Scientific Research Applications

(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and difluoromethyl groups in (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid makes it unique compared to other boronic acids. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C6H5BBrF2NO2

Molecular Weight

251.82 g/mol

IUPAC Name

[5-bromo-6-(difluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H5BBrF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6,12-13H

InChI Key

NZNFQJCYLMCNJS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)F)Br)(O)O

Origin of Product

United States

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